molecular formula C14H14ClNO B3052618 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428466-65-3

1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B3052618
CAS RN: 428466-65-3
M. Wt: 247.72 g/mol
InChI Key: ADYDUYPSKQJMOW-UHFFFAOYSA-N
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Description

  • Supplemental Information : Classified as a Dangerous Good for transport and may be subject to additional shipping charges. For research use only; not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which are related to the specified compound, have been synthesized using the condensation of hexane-2,5-dione with aniline, followed by Vilsmeier–Haack formylation (Vorkapić-Furač et al., 1989).

  • Photochemical Behavior : Research on iodo substituted pyrroles, closely related to the compound , highlights their photochemical reactions in different solvents, leading to the formation of various derivatives (D’Auria et al., 1997).

  • Synthesis of Fluoropyrroles : An efficient method to prepare 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from related compounds has been developed, showcasing a route to synthesize various new 3-fluorinated pyrroles (Surmont et al., 2009).

  • Chemical Reactions : Research on polyfunctionalised pyrroles, such as the reaction of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, demonstrates the diverse chemical reactivity of such compounds (Zaytsev et al., 2005).

  • Crystal Structure Analysis : The synthesis and crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally similar to the one , has been conducted, providing insights into molecular arrangements and interactions (Xu & Shi, 2011).

  • Paramagnetic Transition Metal Ion Coordination : 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand for coordinating paramagnetic transition metal ions, forming clusters that exhibit single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Synthesis of Pyrrole-based Ligands : The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, and their catalysis toward the ring-opening polymerization of ɛ-caprolactone, showcase the potential use of pyrrole derivatives in organometallic chemistry (Qiao et al., 2011).

  • Pyrrole Derivative Synthesis for Conducting Polymers : The aminomethylation of 1-alkylpyrrole and subsequent reactions to produce 1-alkyl-2,5-bis(thiophenylmethylene)pyrrole, useful for synthesizing new conducting polymers, highlights the versatility of pyrrole derivatives (Kim & Elsenbaumer, 1998).

  • Computational Studies : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, was synthesized and analyzed using quantum chemical calculations, providing insights into the molecular interactions and electronic properties of pyrrole derivatives (Singh et al., 2014).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-5-13(15)7-14(9)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDUYPSKQJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358246
Record name 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428466-65-3
Record name 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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